N'-(4-tert-butylcyclohexylidene)-3,4,5-trimethoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-tert-butylcyclohexylidene)-3,4,5-trimethoxybenzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tert-butylcyclohexylidene group attached to a trimethoxybenzohydrazide moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-tert-butylcyclohexylidene)-3,4,5-trimethoxybenzohydrazide typically involves the reaction of 4-tert-butylcyclohexanone with 3,4,5-trimethoxybenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used include ethanol or methanol, and catalysts such as acetic acid or hydrochloric acid can be employed to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving automated systems to control temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-tert-butylcyclohexylidene)-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
- **Reduction
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Eigenschaften
Molekularformel |
C20H30N2O4 |
---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
N-[(4-tert-butylcyclohexylidene)amino]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H30N2O4/c1-20(2,3)14-7-9-15(10-8-14)21-22-19(23)13-11-16(24-4)18(26-6)17(12-13)25-5/h11-12,14H,7-10H2,1-6H3,(H,22,23) |
InChI-Schlüssel |
AGYSMICUKPQTRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(=NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.